molecular formula C10H14ClFN2 B092716 1-(4-Fluorophenyl)piperazine hydrochloride CAS No. 16141-90-5

1-(4-Fluorophenyl)piperazine hydrochloride

Cat. No. B092716
CAS RN: 16141-90-5
M. Wt: 216.68 g/mol
InChI Key: OIKQTWPVQQAGJG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine hydrochloride is a substituted phenylpiperazine . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It has been used in the synthesis of N,N-disubstituted piperazine .


Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)piperazine hydrochloride has been reported in various studies . For instance, it has been used in the synthesis of N,N-disubstituted piperazine .


Molecular Structure Analysis

The molecular formula of 1-(4-Fluorophenyl)piperazine hydrochloride is C10H14ClFN2 . Its average mass is 216.683 Da and its monoisotopic mass is 216.082947 Da . The structure of this compound has been analyzed in several studies .


Chemical Reactions Analysis

The chemical reactions involving 1-(4-Fluorophenyl)piperazine hydrochloride have been studied . For example, it has been used in the synthesis of N,N-disubstituted piperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)piperazine hydrochloride have been reported . Its melting point is 231-234°C (lit.), boiling point is 363.6°C at 760 mmHg, and its vapor pressure is 1.78E-05mmHg at 25°C .

Scientific Research Applications

Analytical Reference Standard

“1-(4-Fluorophenyl)piperazine hydrochloride” is used as an Analytical Reference Standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of test results.

Forensic Chemistry & Toxicology

This compound is used in the field of Forensic Chemistry & Toxicology . It can be used in the identification and quantification of substances within a given sample for legal purposes.

Hallucinogens Research

“1-(4-Fluorophenyl)piperazine hydrochloride” is also used in the research of hallucinogens . It can help scientists understand the effects of these substances on the human brain and behavior.

Stimulants Research

This compound is used in the research of stimulants . It can help in understanding the physiological and psychological effects of stimulants.

Synthesis of N,N-disubstituted Piperazine

“1-(4-Fluorophenyl)piperazine hydrochloride” is used in the synthesis of N,N-disubstituted piperazine . This is a type of compound that has a wide range of applications in medicinal chemistry.

Research on Drugs of Abuse

This compound is used in research on drugs of abuse . It can help in understanding the effects of these substances and developing strategies for prevention and treatment.

Mechanism of Action

Target of Action

1-(4-Fluorophenyl)piperazine hydrochloride, also known as 4-FPP or pFPP , is a phenylpiperazine, a class of drugs that are known to direct central serotonin release . The primary targets of this compound are the serotonin receptors in the brain .

Mode of Action

The compound interacts with serotonin receptors, leading to an increase in the extracellular concentrations of serotonin . This interaction mimics the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”) .

Biochemical Pathways

The compound’s interaction with serotonin receptors affects the serotoninergic pathway, leading to an increase in the extracellular concentrations of serotonin . This can result in various downstream effects, including mood elevation, increased sociability, and potentially hallucinogenic effects .

Pharmacokinetics

Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increase in extracellular concentrations of serotonin caused by the compound can lead to various physiological and psychological effects. These may include mood elevation, increased sociability, and potentially hallucinogenic effects .

Action Environment

The action, efficacy, and stability of 1-(4-Fluorophenyl)piperazine hydrochloride can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of food or other drugs, and individual differences in metabolism . Specific studies on the influence of environmental factors on the action of this compound are currently lacking .

properties

IUPAC Name

1-(4-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKQTWPVQQAGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480211
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperazine hydrochloride

CAS RN

16141-90-5
Record name 16141-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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